[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine is a purine ribonucleoside monophosphate.
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a natural product found in Nephelium ramboutan-ake with data available.
A group of adenine ribonucleotides in which the phosphate residues of each adenine ribonucleotide act as bridges in forming diester linkages between the ribose moieties.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522848
InChI: InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)
SMILES:
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

CAS No.:

Cat. No.: VC13522848

Molecular Formula: C10H14N5O7P

Molecular Weight: 347.22 g/mol

* For research use only. Not for human or veterinary use.

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate -

Specification

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
IUPAC Name [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)
Standard InChI Key UDMBCSSLTHHNCD-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a purine base (adenine) linked to a ribose sugar moiety via a β-N9-glycosidic bond. The ribose ring is substituted with hydroxyl groups at the 3' and 4' positions and a methyl dihydrogen phosphate group at the 5' position . The stereochemistry of the ribose ring is critical, with configurations at positions 2R, 3S, 4R, and 5R ensuring biological activity. The SMILES notation C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N\text{C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N} accurately represents its structure .

Physical and Chemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular Weight347.22 g/mol
Exact Mass347.06308480 g/mol
Topological Polar Surface Area186.00 Ų
XlogP-3.50
SolubilityHighly polar, water-soluble

The compound’s low XlogP value (-3.50) indicates high hydrophilicity, consistent with its phosphate group and hydroxyl substituents . Its topological polar surface area (186 Ų) further underscores its polarity, influencing membrane permeability and bioavailability .

Synthesis and Purification

Synthetic Routes

Synthesis involves multi-step organic reactions to preserve stereochemistry. A common approach includes:

  • Glycosylation: Coupling adenine with a protected ribose derivative under controlled conditions.

  • Phosphorylation: Introducing the phosphate group using phosphoramidite or H3PO4\text{H}_3\text{PO}_4-based reagents .

  • Deprotection: Removing protecting groups (e.g., acetyl or benzyl) via hydrolysis or catalytic hydrogenation.

Purification and Characterization

High-performance liquid chromatography (HPLC) is employed for purification, achieving >95% purity. Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify stereochemistry and functional groups.

  • Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns .

Biological Activity and Mechanisms

Proven Targets

The compound interacts with several biological targets:

TargetActivity (EC₅₀/IC₅₀)Assay Type
Adenosine A1 Receptor500 nM Super-PRED
Fructose-1,6-bisphosphatase140 nM Super-PRED

Its inhibition of fructose-1,6-bisphosphatase suggests potential in regulating gluconeogenesis . Interaction with adenosine receptors implies neuromodulatory or cardiovascular effects .

Predicted Targets

Computational models (Super-PRED) identify additional targets:

TargetProbability (%)Model Accuracy (%)
NF-κB p105 subunit98.49 96.09
Cysteinyl leukotriene receptor97.75 80.33

These predictions highlight potential anti-inflammatory and immunomodulatory applications .

Pharmacological Applications

Antiviral Activity

As a vidarabine derivative, this compound inhibits viral DNA polymerase, showing efficacy against herpesviruses and poxviruses . Its monophosphate form enhances cellular uptake compared to parent nucleosides.

Cancer Research

Preliminary studies suggest antiproliferative effects in leukemia cells by disrupting purine metabolism . Synergy with other antimetabolites (e.g., 5-fluorouracil) is under investigation.

Research Gaps and Future Directions

ADMET Profiling

No comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) data exist . Future studies should address:

  • Bioavailability: Impact of hydrophilicity on oral absorption.

  • Metabolic Stability: Susceptibility to phosphatase-mediated degradation.

Structural Optimization

Modifications to the ribose or phosphate groups may enhance target selectivity or stability. For example, prodrug strategies (e.g., esterification) could improve membrane permeability .

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